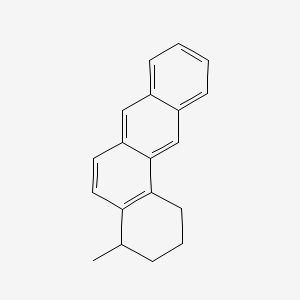
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14. It is a derivative of benzanthracene, characterized by the presence of a methyl group at the 4th position and a partially hydrogenated anthracene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the hydrogenation of 4-Methylbenz(a)anthracene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale catalytic hydrogenation processes, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) during metabolic activation, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl group and hydrogenation.
4-Methylbenz(a)anthracene: Similar structure but without the hydrogenation of the anthracene ring.
1,2,3,4-Tetrahydrobenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the combination of the methyl group and the partially hydrogenated anthracene ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other PAHs .
Eigenschaften
CAS-Nummer |
94849-73-7 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C19H18/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-3,6-7,9-13H,4-5,8H2,1H3 |
InChI-Schlüssel |
WEQNTBRUZQLAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


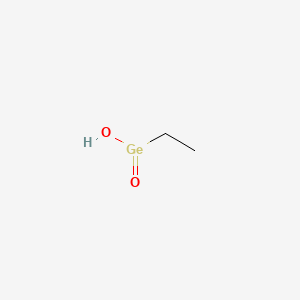
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
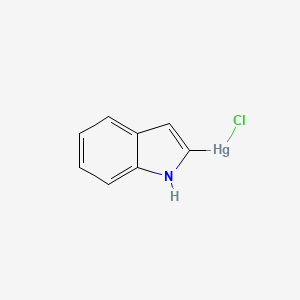
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
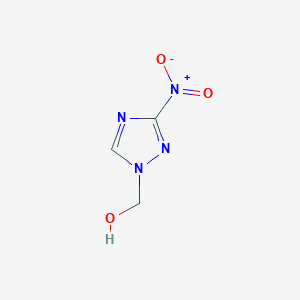

![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
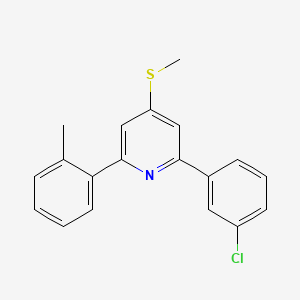
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
